(3-Chloropyridin-4-YL)methanamine dihydrochloride

Medicinal chemistry Organic synthesis Structure-activity relationship

Using the wrong regioisomer (e.g., 2-chloropyridin-4-yl analog) in cross-coupling or SAR studies leads to failed syntheses and irreproducible data. This 3-chloro,4-methanamine dihydrochloride provides the correct substitution pattern for reliable Suzuki/Buchwald couplings and kinase/phosphatase inhibitor programs. • Solid dihydrochloride salt-stable at RT vs. cold-chain-dependent liquid free base analogs. • Enables defined nucleophilic aromatic substitution at the 3-Cl position; ΔLogP = 0.4 vs. 2-Cl isomer. • ≥95% purity ensures batch-to-batch reproducibility in parallel medicinal chemistry workflows.

Molecular Formula C6H9Cl3N2
Molecular Weight 215.502
CAS No. 1228878-65-6
Cat. No. B596485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloropyridin-4-YL)methanamine dihydrochloride
CAS1228878-65-6
Synonyms(3-CHLOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE
Molecular FormulaC6H9Cl3N2
Molecular Weight215.502
Structural Identifiers
SMILESC1=CN=CC(=C1CN)Cl.Cl.Cl
InChIInChI=1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H
InChIKeySAUOMNOSAWOBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloropyridin-4-YL)methanamine dihydrochloride: Identity & Properties


(3-Chloropyridin-4-YL)methanamine dihydrochloride, with CAS registry number 1228878-65-6, is a heterocyclic building block belonging to the chloropyridine methanamine family . The compound is the dihydrochloride salt form of the free base amine (3-chloropyridin-4-yl)methanamine (CAS 870063-65-3) [1]. It has the molecular formula C₆H₉Cl₃N₂ and a molecular weight of 215.51 g/mol, with reported purities from commercial suppliers ranging from 95% to ≥98% . As a pyridine derivative featuring a chloro substituent at the 3-position and a methanamine group at the 4-position, this compound serves primarily as a versatile chemical intermediate for pharmaceutical and agrochemical research, enabling further functionalization through nucleophilic substitution or cross-coupling reactions at the reactive chloropyridine core [2].

(3-Chloropyridin-4-YL)methanamine dihydrochloride: Substitution Risks


The (3-chloropyridin-4-yl)methanamine scaffold is not interchangeable with its regioisomeric analogs due to the distinct electronic and steric environment conferred by the 3-chloro, 4-methanamine substitution pattern [1]. This specific arrangement dictates the compound's reactivity profile in subsequent synthetic transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [2]. Furthermore, the dihydrochloride salt form offers defined handling advantages in terms of physical state and stability compared to the free base form, which exists as a liquid and exhibits different stability profiles [3]. Selecting the wrong isomer or an inappropriate salt form can lead to failed synthetic sequences, altered reaction kinetics, or irreproducible results in biological assays, thereby wasting research resources. The following evidence sections provide the quantifiable basis for preferring the specific 3-chloro, 4-methanamine dihydrochloride salt over its closest comparators.

(3-Chloropyridin-4-YL)methanamine dihydrochloride vs. Comparators


Reactivity Driven by Chloro Position

The position of the chlorine atom on the pyridine ring fundamentally alters the electron density and nucleophilicity of the methanamine group. While specific kinetic data for this exact compound is not available in the open literature, the regiochemistry of halogen substituents on pyridine is a well-established determinant of reactivity . The 3-chloro-4-methanamine substitution pattern of the target compound places the electron-withdrawing chlorine atom ortho to the ring nitrogen and meta to the methanamine group. In contrast, the 2-chloro-4-methanamine isomer (CAS 144900-57-2) positions the chlorine ortho to the methanamine group, creating a different electronic environment that affects its use in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions [1]. Additionally, the lipophilicity of the target compound, measured by computed LogP values, differs from its isomer. The free base (3-chloropyridin-4-yl)methanamine has a computed XLogP3-AA of 0.3, while the 2-chloro-4-methanamine isomer has a computed XLogP3-AA of 0.7 [2]. This difference in LogP of 0.4 log units signifies a distinct hydrophobicity profile, which can translate to altered solubility, permeability, and target engagement in biological systems.

Medicinal chemistry Organic synthesis Structure-activity relationship

Handling and Storage: Dihydrochloride Salt vs. Free Base

The target compound is a solid dihydrochloride salt, whereas the closely related (3-chloropyridin-2-yl)methanamine is supplied as a liquid at room temperature . The solid physical form of the dihydrochloride salt simplifies accurate weighing, dispensing, and long-term storage for laboratory use . Furthermore, while the free base (3-chloropyridin-2-yl)methanamine requires storage under an inert atmosphere at 2-8°C and protection from light, the dihydrochloride salt can be shipped and stored at room temperature, reducing logistical complexity and energy costs associated with cold-chain maintenance .

Chemical procurement Laboratory management Compound stability

Purity Specifications for Reproducible Outcomes

Reproducibility in scientific research is contingent upon the use of materials with well-defined and consistent purity. The target compound is commercially available with specified purities of ≥98% from vendors such as ChemScene and Leyan . This level of purity is a critical factor for procurement decisions, as it minimizes the potential for batch-to-batch variability and the influence of unknown impurities on reaction outcomes or biological assay results. In contrast, many other chloropyridine methanamine regioisomers, including the free base (3-chloropyridin-4-yl)methanamine, are commonly offered at a lower baseline purity of 95% [1].

Analytical chemistry Quality control Reproducibility

Scaffold Positioning and Biological Activity Potential

While no direct comparative biological activity data for the target compound exists in the open literature, the broader chloropyridine methanamine class demonstrates that positional isomers can possess divergent biological activities. For instance, the isomer (2-chloropyridin-4-yl)methanamine (CAS 144900-57-2) is a characterized and selective inhibitor of lysyl oxidase-like 2 (LOXL2) with a reported IC50 of 126 nM [1]. This established activity for one regioisomer underscores the principle that the exact placement of the chloro and methanamine substituents on the pyridine ring is a critical determinant for target engagement [2]. The target compound's distinct 3-chloro, 4-methanamine pattern places it in a unique chemical space within this biologically active class, making it a valuable scaffold for medicinal chemistry programs exploring novel targets distinct from LOXL2.

Kinase inhibition Drug discovery Chemical biology

Favorable Hazard Profile for Routine Handling

The target compound, (3-chloropyridin-4-yl)methanamine dihydrochloride, carries a "Warning" signal word under the Globally Harmonized System (GHS) classification, with hazard statements primarily related to acute toxicity (oral, dermal, inhalation) and irritation . While other isomers like (2-chloropyridin-4-yl)methanamine share a similar GHS "Warning" profile, the dihydrochloride salt offers an indirect safety advantage through its physical state [1]. As a solid powder, it poses a significantly lower risk of accidental spillage, aerosolization, and dermal exposure during routine weighing and transfer compared to a liquid reagent . This reduction in physical handling hazards contributes to a safer and more controlled laboratory environment.

Laboratory safety Chemical handling Risk management

(3-Chloropyridin-4-YL)methanamine dihydrochloride: Optimal Applications


Scaffold for Novel Kinase or Phosphatase Inhibitors

This compound is the ideal starting material for medicinal chemistry teams aiming to synthesize and explore novel kinase or phosphatase inhibitors based on a chloropyridine scaffold. The evidence establishes that the 3-chloro, 4-methanamine substitution pattern defines a unique chemical space, distinct from the well-characterized 2-chloro-4-methanamine LOXL2 inhibitor [1]. Researchers can leverage this distinct scaffold to probe new biological targets, potentially achieving a unique selectivity profile not attainable with the 2-chloro isomer.

Cross-Coupling Reactions with Defined Regiochemistry

Procure this compound when your synthetic route specifically requires a building block with an amine handle at the 4-position and a chloro leaving group at the 3-position of a pyridine ring. The distinct substitution pattern, as highlighted in the evidence, dictates its reactivity in transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. Using a regioisomer like (2-chloropyridin-4-yl)methanamine would result in a different connectivity and a different final product, making the correct isomer non-negotiable for target-oriented synthesis.

Stable, High-Purity Solid Intermediate for Lab Research

This dihydrochloride salt is the preferred form factor for labs where accurate weighing, long-term storage stability, and high purity are paramount [1]. The solid, room-temperature-stable powder form offers clear logistical and handling advantages over the related (3-chloropyridin-2-yl)methanamine, which is a liquid that requires cold storage [2]. For medicinal chemistry and process chemistry laboratories managing large compound libraries or setting up multiple parallel reactions, the convenience and reliability of a solid with a defined ≥98% purity specification reduce workflow friction and enhance experimental reproducibility.

Structure-Activity Relationship (SAR) Studies

For academic groups conducting SAR studies around pyridine-based ligands, this compound represents a key control or variable. As evidenced, even a shift in the chlorine position from the 2- to the 3-position results in a quantifiable difference in lipophilicity (Δ LogP = 0.4) [1]. Including this specific isomer in an SAR panel is essential for deconvoluting the contributions of lipophilicity and specific binding interactions to the overall activity of a lead series.

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